molecular formula C7H12ClNO2 B6251750 Methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride CAS No. 445306-47-8

Methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride

Cat. No. B6251750
CAS RN: 445306-47-8
M. Wt: 177.63 g/mol
InChI Key: DCFADFLNMMJLBX-UHFFFAOYSA-N
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Description

Methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride (MPC-HCl) is an organic compound with a wide range of applications in research and industry. MPC-HCl is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reactant in biochemical processes. In addition, MPC-HCl has been studied for its potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis and as a reactant in biochemical processes. It has also been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and inflammation. In addition, this compound has been used as a substrate for the synthesis of other compounds, and as a reagent for the synthesis of peptides and proteins.

Mechanism of Action

Methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride acts as an acid-base catalyst in organic synthesis. It acts by protonating and deprotonating the reactants, which increases the reactivity of the molecules and allows them to form new bonds. In addition, this compound has been shown to be a potent inhibitor of enzymes involved in the metabolism of drugs and other compounds, which can lead to increased levels of the compounds in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, which can lead to increased levels of the compounds in the body. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. In addition, this compound has a low toxicity and is not a hazardous material. However, it has been shown to be a potent inhibitor of enzymes involved in the metabolism of drugs and other compounds, which can lead to increased levels of the compounds in the body.

Future Directions

Methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride has a wide range of potential applications in research and industry. Potential future directions include further research into its therapeutic applications in the treatment of various diseases, including cancer and inflammation. In addition, further research is needed to better understand its mechanism of action, and to develop more efficient methods for its synthesis. Finally, further research is needed to explore its potential applications in other areas, such as drug delivery and biocatalysis.

Synthesis Methods

Methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride is synthesized by the reaction of 1-amino-2-methyl-3-pentanone hydrochloride with 1-chloro-2-methyl-3-pentanone. The reaction is carried out in a 1:1 molar ratio of the two reactants in an aqueous solution of sodium hydroxide. The reaction is carried out at room temperature, and the resulting product is purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride involves the reaction of 1,5-dibromopentane with sodium azide to form 1-azido-5-bromopentane. This intermediate is then reacted with methyl acrylate to form methyl 1-azido-4-pentenoate, which is subsequently reduced with sodium borohydride to form methyl 4-penten-1-ol. The final step involves the reaction of methyl 4-penten-1-ol with phthalimide to form methyl 1-(phthalimido)pent-4-en-1-yl carbonate, which is then hydrolyzed with hydrochloric acid to yield the target compound, methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride.", "Starting Materials": [ "1,5-dibromopentane", "sodium azide", "methyl acrylate", "sodium borohydride", "phthalimide", "hydrochloric acid" ], "Reaction": [ "1. 1,5-dibromopentane is reacted with sodium azide in DMF to form 1-azido-5-bromopentane.", "2. 1-azido-5-bromopentane is reacted with methyl acrylate in THF to form methyl 1-azido-4-pentenoate.", "3. Methyl 1-azido-4-pentenoate is reduced with sodium borohydride in methanol to form methyl 4-penten-1-ol.", "4. Methyl 4-penten-1-ol is reacted with phthalimide in DMF to form methyl 1-(phthalimido)pent-4-en-1-yl carbonate.", "5. Methyl 1-(phthalimido)pent-4-en-1-yl carbonate is hydrolyzed with hydrochloric acid to yield the target compound, methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride." ] }

CAS RN

445306-47-8

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl 2-aminospiro[2.2]pentane-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-10-5(9)7(8)4-6(7)2-3-6;/h2-4,8H2,1H3;1H

InChI Key

DCFADFLNMMJLBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC12CC2)N.Cl

Purity

95

Origin of Product

United States

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